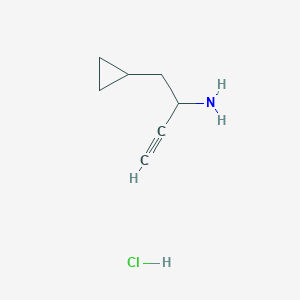

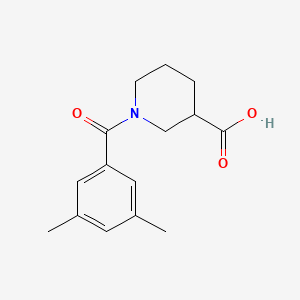

1-Cyclopropylbut-3-yn-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropylbut-3-yn-2-amine hydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It is commonly used in scientific research to study the mechanism of action of monoamine oxidase enzymes and their role in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound "1-Cyclopropylbut-3-yn-2-amine hydrochloride" is an important intermediate in synthetic chemistry, offering a gateway to more complex structures. Its utility lies in its ability to undergo transformations that introduce or modify functional groups, leading to substances with potential biological or material applications. For example, the synthesis of 1-ethynylcyclopropylamine, a close relative, from cyclopropylacetylene represents a foundational step toward creating compounds with extended ethynyl groups, which are pivotal in the development of new materials and drugs (Kozhushkov et al., 2010).

Ring-Opening Reactions

Cyclopropyl groups, like those in "1-Cyclopropylbut-3-yn-2-amine hydrochloride," are known for their ring strain, making them susceptible to ring-opening reactions. These reactions can lead to the formation of compounds with diverse and complex structures. For instance, Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated, showcasing the potential to synthesize compounds with significant pharmacological activity (Lifchits & Charette, 2008).

Enantioselective Synthesis

The enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, achievable through the hydroamination of strained trisubstituted alkenes, illustrates the compound's role in producing biologically active structures with specific stereochemistry. This method emphasizes the significance of "1-Cyclopropylbut-3-yn-2-amine hydrochloride" in accessing chiral molecules, which are essential in drug development and synthesis of natural products (Feng et al., 2019).

Cycloaddition Reactions

Cycloaddition reactions involving cyclopropenes and azomethine ylides demonstrate the compound's versatility in constructing complex heterocyclic structures. Such reactions are crucial for generating compounds with potential applications in medicinal chemistry and material science, illustrating the compound's utility in creating novel therapeutic agents (Filatov et al., 2017).

Bioconjugation Studies

While not directly related to "1-Cyclopropylbut-3-yn-2-amine hydrochloride," studies on amide formation by carbodiimide in aqueous media highlight the broader relevance of cyclopropyl-containing compounds in bioconjugation processes. These processes are fundamental in the development of biomaterials and bioactive molecules, showcasing the importance of understanding the reactivity and applications of cyclopropyl groups in biological contexts (Nakajima & Ikada, 1995).

Propiedades

IUPAC Name |

1-cyclopropylbut-3-yn-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7(8)5-6-3-4-6;/h1,6-7H,3-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYKSKUGKMTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CC1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylbut-3-yn-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2843168.png)

![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)

![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)